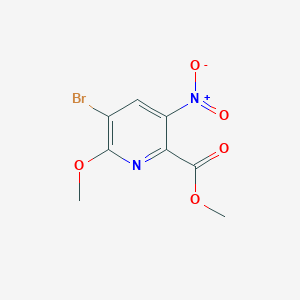

Methyl 5-Bromo-6-methoxy-3-nitropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O5 |

|---|---|

Molecular Weight |

291.06 g/mol |

IUPAC Name |

methyl 5-bromo-6-methoxy-3-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7BrN2O5/c1-15-7-4(9)3-5(11(13)14)6(10-7)8(12)16-2/h3H,1-2H3 |

InChI Key |

QPVGOLKZNPEDMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=N1)C(=O)OC)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Bromo 6 Methoxy 3 Nitropicolinate

Retrosynthetic Analysis of the 2-Picolinate Scaffold

A retrosynthetic analysis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate suggests a strategic disconnection of the molecule into more readily available precursors. The primary disconnection point is the ester linkage, leading back to 5-bromo-6-methoxy-3-nitropicolinic acid and methanol (B129727). This simplifies the immediate synthetic challenge to the formation of the substituted picolinic acid.

Further disconnection of the picolinic acid reveals the core pyridine (B92270) ring and its substituents. The substituents—bromo, methoxy (B1213986), and nitro groups—can be introduced through a series of electrophilic and nucleophilic substitution reactions on a pre-formed pyridine ring. A plausible retrosynthetic route would involve the following key transformations in reverse:

Esterification: Disconnecting the methyl ester to the corresponding carboxylic acid.

Methoxylation: Replacing the methoxy group with a more versatile leaving group, such as a chlorine atom. This leads to a 2-chloro-5-bromo-3-nitropyridine precursor.

Nitration and Bromination: The sequential removal of the nitro and bromo groups points towards a simpler 2-chloropyridine (B119429) derivative as a potential starting material. The order of these introductions is crucial for directing the regioselectivity of the subsequent reactions.

This analysis suggests that a practical forward synthesis would commence with a suitably substituted pyridine ring, followed by a carefully orchestrated sequence of functionalization steps, culminating in the final esterification.

Synthesis of Key Precursors

The successful synthesis of this compound hinges on the efficient preparation of key precursors through controlled chemical reactions.

Pyridine Ring Formation and Functionalization Strategies

The construction of a polysubstituted pyridine ring, such as the one in the target molecule, can be achieved through various synthetic strategies. One common approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. While versatile, this method may require subsequent modifications to achieve the desired substitution pattern.

Alternatively, functionalization of a pre-existing pyridine or picolinic acid scaffold offers a more direct route. nih.gov Starting with a commercially available or readily synthesized picolinic acid derivative, the desired substituents can be introduced in a stepwise manner. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, dictate the regioselectivity of these functionalization reactions.

| Strategy | Description | Key Features |

| De Novo Synthesis | Construction of the pyridine ring from acyclic precursors (e.g., Hantzsch synthesis). | Allows for the introduction of a wide variety of substituents. |

| Functionalization | Stepwise introduction of substituents onto a pre-existing pyridine or picolinic acid core. | Relies on the directing effects of existing substituents and the inherent reactivity of the pyridine ring. |

Introduction of Bromine Substituents

The introduction of a bromine atom at the 5-position of the pyridine ring is typically accomplished through electrophilic aromatic substitution. A common starting material for this pathway is a 2-aminopyridine (B139424) derivative, which can be brominated prior to further transformations. For instance, 2-amino-5-bromopyridine (B118841) can be synthesized and then undergo diazotization followed by substitution to introduce other functionalities. google.com

In a more direct route to a precursor of the target molecule, 5-bromo-2-chloropyridine (B1630664) can be utilized. This compound serves as a versatile intermediate for subsequent nitration and methoxylation steps. sigmaaldrich.com The presence of the electron-withdrawing chloro and bromo substituents influences the position of further electrophilic attack.

Introduction of Methoxy Substituents

The methoxy group at the 6-position is generally introduced via a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this step is a pyridine ring bearing a good leaving group, such as a chlorine atom, at the 2-position. The reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) in methanol is an effective method for installing the methoxy group. nih.gov The electron-withdrawing nitro group at the 3-position and the bromo group at the 5-position activate the 2-position towards nucleophilic attack, facilitating this transformation.

| Precursor | Reagent | Product |

| 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide (NaOMe) | 5-Bromo-2-methoxy-3-nitropyridine |

| Substrate | Nitrating Agent | Key Considerations |

| Substituted Pyridine | Nitric Acid/Sulfuric Acid | The directing effects of existing substituents are crucial for achieving the desired regioselectivity. |

Esterification Methodologies for the Methyl Ester Group

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 5-bromo-6-methoxy-3-nitropicolinic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Given the potential for steric hindrance around the carboxylic acid group due to the adjacent substituents, alternative esterification methods may be employed to improve yields. These can include the use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.

| Method | Reagents | Advantages |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Simple and cost-effective. |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Methanol | Effective for sterically hindered acids. |

| DCC Coupling | Methanol, DCC, DMAP (catalyst) | Mild conditions, suitable for sensitive substrates. |

Direct Synthetic Approaches to this compound

A direct, one-pot synthesis of this compound is not prominently described in the scientific literature. Its synthesis is more practically achieved through a multi-step pathway, commencing with a suitably substituted pyridine precursor. A plausible synthetic route can be conceptualized starting from 2-hydroxypyridine. This pathway involves a series of sequential functionalization reactions, including nitration, bromination, methoxylation, and finally, the introduction of the methyl ester group.

A key intermediate in a potential synthesis is 5-Bromo-2-methoxy-3-nitropyridine . The synthesis of this intermediate has been reported, starting from 5-bromo-2-chloro-3-nitropyridine. This reaction involves the nucleophilic substitution of the chloro group with a methoxy group, typically achieved by reacting with sodium methoxide in methanol. The reaction is generally carried out at a low temperature initially and then allowed to warm to room temperature, affording a high yield of the desired product chemicalbook.com.

Once 5-Bromo-2-methoxy-3-nitropyridine is obtained, the subsequent challenge lies in the introduction of the carboxyl group at the 6-position, followed by esterification. This can be a challenging transformation on a highly substituted and electron-deficient pyridine ring.

An alternative conceptual pathway could involve starting with a pre-functionalized picolinic acid derivative and then introducing the bromo and nitro groups. For instance, one might consider starting with 6-methoxypicolinic acid. However, controlling the regioselectivity of the subsequent bromination and nitration steps on this nucleus would be a significant synthetic challenge.

A potential multi-step synthetic approach is outlined below:

| Step | Reaction | Reactants | Key Considerations |

| 1 | Nitration | 2-Hydroxypyridine, Nitrating agent (e.g., HNO₃/H₂SO₄) | Control of reaction conditions to favor mono-nitration. |

| 2 | Bromination | Nitrated intermediate, Brominating agent (e.g., Br₂/AcOH) | Regioselectivity of bromination on the nitrated pyridine ring. |

| 3 | Chlorination | Brominated intermediate, Chlorinating agent (e.g., POCl₃) | Conversion of the hydroxyl group to a chloro group for subsequent methoxylation. |

| 4 | Methoxylation | Chloro intermediate, Sodium methoxide | Nucleophilic substitution of the chloro group. |

| 5 | Carboxylation | Methoxy intermediate, Organometallic reagents and CO₂ or Pd-catalyzed carbonylation | Introduction of the carboxylic acid group at the 6-position. |

| 6 | Esterification | Carboxylic acid, Methanol, Acid catalyst | Formation of the final methyl ester. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of each intermediate and the final product. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of catalyst and reagents.

For instance, in the synthesis of picolinate (B1231196) and picolinic acid derivatives via a multi-component reaction, the amount of catalyst, solvent, and temperature are critical parameters that are optimized to achieve the best results nih.gov.

The following table outlines some general strategies for optimizing the key reaction types in the proposed synthesis:

| Reaction Type | Parameters to Optimize | Potential Improvements |

| Nitration | Temperature, concentration of acids, reaction time | Improved regioselectivity, prevention of over-nitration. |

| Bromination | Choice of brominating agent, solvent, temperature | Enhanced regioselectivity and yield. |

| Methoxylation | Base concentration, temperature, reaction time | Increased conversion and minimization of side products. |

| Carboxylation | Catalyst loading, CO pressure, temperature, solvent (for carbonylation) | Higher yields and turnover numbers. |

| Esterification | Acid catalyst concentration, temperature, removal of water | Driving the equilibrium towards the product for higher yield. masterorganicchemistry.com |

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic organic chemistry offers several advanced strategies and catalytic approaches that could be applied to the synthesis of this compound to improve efficiency, selectivity, and sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. For example, microwave-assisted quaternization of pyridine derivatives has been shown to improve synthesis yield and shorten reaction times compared to conventional heating semanticscholar.org. Similarly, microwave-assisted nitration of phenols has been demonstrated to be a rapid and environmentally friendly alternative to traditional methods orientjchem.org. These techniques could potentially be applied to the nitration and other steps in the synthesis of the target molecule.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of pyridine derivatives has been successfully demonstrated using flow chemistry, which can provide a safer and more efficient process, especially for reactions that are exothermic or involve hazardous reagents researchgate.netnih.gov.

Catalytic Approaches: The use of catalysts is central to modern organic synthesis. For the synthesis of picolinates, various catalytic systems have been developed. For example, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been used for the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction nih.gov. In the context of the proposed synthesis, palladium-catalyzed carbonylation could be a key step for the introduction of the carboxyl group. The development of efficient and stable palladium catalysts is an active area of research.

Green Chemistry Principles in Picolinate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Ionic liquids, which are salts with low melting points, have emerged as greener alternatives due to their low volatility, non-flammability, and thermal stability sid.iralfa-chemistry.comnih.govlongdom.org. Pyridinium-based ionic liquids have been used as solvents and catalysts in various organic reactions, including Suzuki and Grignard reactions alfa-chemistry.com. The use of such solvents could reduce the environmental impact of the synthesis.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often more atom-economical than stoichiometric reactions. For example, the catalytic oxidation of picolines to picolinic acids is an area of active research, with the goal of developing environmentally friendly and selective catalysts google.comresearchgate.netmdpi.com.

Use of Renewable Feedstocks and Biocatalysis: While the proposed synthesis starts from petrochemical-based materials, there is a growing interest in using renewable feedstocks for chemical synthesis. Furthermore, biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical methods. The microbial metabolism of pyridine and its derivatives has been studied, and in some cases, microorganisms can be used for the selective oxidation of picolines to picolinic acids nih.gov.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural elucidation of Methyl 5-Bromo-6-methoxy-3-nitropicolinate, offering unambiguous evidence of its chemical environment and atomic arrangement.

The ¹H NMR spectrum of this compound provides crucial information regarding the electronic environment of the hydrogen atoms. The aromatic region is expected to exhibit a single proton signal, corresponding to the hydrogen at the C-4 position of the picolinate (B1231196) ring. This proton is anticipated to resonate as a singlet, given the absence of adjacent protons for spin-spin coupling. The chemical shift of this proton is influenced by the cumulative electronic effects of the surrounding bromo, methoxy (B1213986), and nitro substituents.

Additionally, two distinct singlets are expected in the aliphatic region of the spectrum. These correspond to the protons of the methoxy (-OCH₃) group and the methyl ester (-COOCH₃) group. The integration of these signals would confirm the presence of three protons for each of these groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (aromatic) | 8.0 - 8.5 | Singlet | 1H |

| -OCH₃ (methoxy) | 3.9 - 4.2 | Singlet | 3H |

| -COOCH₃ (ester) | 3.8 - 4.0 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are anticipated. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing and electron-donating nature of the substituents on the pyridine (B92270) ring. The nitro group, being strongly electron-withdrawing, will cause a downfield shift for the carbons it is attached to or in proximity to. Conversely, the methoxy group will have a shielding effect.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this molecule, the C-4 carbon would appear as a positive CH signal, while the methoxy and ester methyl carbons would also be positive CH₃ signals. Quaternary carbons are absent in a DEPT-135 spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 (ester carbonyl) | 160 - 165 | Quaternary |

| C-6 (methoxy-bearing) | 155 - 160 | Quaternary |

| C-3 (nitro-bearing) | 145 - 150 | Quaternary |

| C-5 (bromo-bearing) | 115 - 120 | Quaternary |

| C-4 (methine) | 110 - 115 | CH (positive) |

| -OCH₃ (methoxy) | 55 - 60 | CH₃ (positive) |

| -COOCH₃ (ester) | 50 - 55 | CH₃ (positive) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are pivotal in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be expected to show no cross-peaks for the aromatic proton, confirming its isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached. Expected correlations would be between the H-4 proton and the C-4 carbon, the methoxy protons and the methoxy carbon, and the ester methyl protons with the ester methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the molecular skeleton. Key expected correlations include:

The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.

The methoxy protons showing a correlation to C-6.

The ester methyl protons showing a correlation to the C-2 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A significant NOE would be expected between the methoxy protons and the H-4 proton, confirming their spatial closeness on the pyridine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, with a mass difference of two units and approximately equal intensity. libretexts.org

| Ion | Calculated Exact Mass | Observed Isotopic Pattern |

| [M(⁷⁹Br)]⁺ | C₈H₇⁷⁹BrN₂O₅ | M⁺ |

| [M(⁸¹Br)]⁺ | C₈H₇⁸¹BrN₂O₅ | M+2 (approx. equal intensity to M⁺) |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable structural information. For this compound, several characteristic fragmentation pathways can be anticipated. These may include the loss of the methoxy radical (•OCH₃), the methyl ester group (•COOCH₃), or the nitro group (•NO₂). The fragmentation of nitropyridine derivatives often involves complex rearrangements and losses of small neutral molecules. researchgate.net

A plausible fragmentation pathway could initiate with the loss of a methoxy radical from the molecular ion, followed by the subsequent loss of carbon monoxide (CO) from the ester group. Another possible fragmentation could involve the loss of the nitro group. The precise fragmentation pathways can be elucidated by detailed analysis of the MS/MS spectrum.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The crystal lattice of this compound is likely to be stabilized by a variety of non-covalent interactions. The presence of the nitro group, with its electronegative oxygen atoms, suggests the potential for halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with the nitro group's oxygen atoms. Furthermore, C–H···O hydrogen bonds are anticipated, involving the methyl groups of the methoxy and ester functionalities as donors and the oxygen atoms of the nitro and carbonyl groups as acceptors.

A hypothetical table of potential intermolecular interactions is presented below:

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Halogen Bond | C–Br | O (Nitro) | 2.8 - 3.5 |

| Hydrogen Bond | C–H (Methyl) | O (Nitro/Carbonyl) | 2.2 - 2.8 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |

Conformational Analysis and Torsional Strain

The conformation of this compound in the solid state will be governed by the rotational freedom around its single bonds. The key torsional angles to consider are those associated with the methoxy and methyl ester substituents relative to the pyridine ring. The planarity of the molecule is a critical factor; for instance, in Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, the non-hydrogen atoms are essentially coplanar, with the exception of the ester group. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the functional groups within this compound. The vibrational spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending motions of different bonds.

The IR spectrum of a related compound, 5-Bromo-6-methoxy-8-nitroquinoline, can offer insights into the expected vibrational frequencies. nist.gov For this compound, the most prominent IR bands would be associated with the nitro group (asymmetric and symmetric stretches), the carbonyl group of the ester (C=O stretch), and the C–O stretches of the ester and methoxy groups. The aromatic C=C and C=N stretching vibrations of the pyridine ring will also be present in the fingerprint region.

A table of expected characteristic vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ester (C=O) | Stretch | 1710 - 1740 |

| Ester (C–O) | Stretch | 1200 - 1300 |

| Methoxy (C–O) | Stretch | 1000 - 1100 |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 |

| C–Br | Stretch | 500 - 650 |

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and non-polar bonds, providing a more complete picture of the molecule's vibrational landscape.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring, with its conjugated π-system, will be the primary chromophore. The presence of auxochromes (methoxy group) and a chromophore (nitro group) will shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift).

The electronic transitions of the pyridine ring and the nitro group are expected to dominate the UV-Vis spectrum. The solvent used for analysis can also influence the position and intensity of the absorption bands due to solvatochromic effects.

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. As this compound is not inherently chiral, it would not exhibit a CD spectrum. However, if it were to interact with a chiral environment or be part of a larger chiral assembly, induced CD signals could be observed, providing information about such interactions.

A summary of expected electronic transitions is presented below:

| Transition | Chromophore | Expected λmax (nm) |

| π→π | Pyridine Ring / Nitro Group | 250 - 350 |

| n→π | Nitro Group / Carbonyl Group | > 300 |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Methyl Ester Group

The methyl ester group at the 3-position of the pyridine (B92270) ring is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental in converting the ester to other important functional groups such as carboxylic acids, amides, and other esters.

Hydrolysis Reactions (Acid- and Base-Catalyzed)

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-6-methoxy-3-nitropicolinic acid, is a common and crucial transformation. This reaction can be effectively achieved under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is a widely employed method for the conversion of esters to carboxylic acids. For substrates similar to Methyl 5-bromo-6-methoxy-3-nitropicolinate, this transformation is typically carried out using a solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or ethanol. The reaction generally proceeds at room temperature or with gentle heating to ensure complete conversion. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, the methyl ester can be hydrolyzed under acidic conditions. This typically involves heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed.

| Reaction | Conditions | Product |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O/MeOH | 5-bromo-6-methoxy-3-nitropicolinic acid |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, Heat | 5-bromo-6-methoxy-3-nitropicolinic acid |

Transesterification Reactions

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol reactant. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, the carbonyl oxygen of the methyl ester is protonated, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, and after a series of proton transfers, methanol is eliminated, forming the new ester.

Base-Catalyzed Transesterification: With a base catalyst, typically an alkoxide corresponding to the desired alcohol, the alcohol is deprotonated to form a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate that subsequently collapses to yield the new ester and a methoxide (B1231860) ion. masterorganicchemistry.com

| Catalyst Type | Reagents | General Product |

| Acid | R'-OH, H⁺ | Alkyl 5-bromo-6-methoxy-3-nitropicolinate |

| Base | R'-OH, R'O⁻ | Alkyl 5-bromo-6-methoxy-3-nitropicolinate |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The methyl ester group of this compound can be readily converted into amides through reaction with primary or secondary amines. This amidation reaction is a form of nucleophilic acyl substitution. The reaction typically involves heating the ester with the desired amine, sometimes in the presence of a catalyst. The less hindered and more nucleophilic the amine, the more readily the reaction proceeds. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating methanol and forming the corresponding amide. For less reactive amines, the reaction may require higher temperatures or the use of coupling agents.

| Reactant | Conditions | Product |

| Primary Amine (R-NH₂) | Heat | N-alkyl-5-bromo-6-methoxy-3-nitropicolinamide |

| Secondary Amine (R₂NH) | Heat | N,N-dialkyl-5-bromo-6-methoxy-3-nitropicolinamide |

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to certain transformations. The nitro group itself can also undergo chemical modification, most notably reduction.

Reduction Reactions to Amino Group

The reduction of the nitro group to an amino group is a synthetically valuable transformation, as it introduces a versatile amino functionality onto the pyridine ring. This can be achieved using various reducing agents.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. The reaction is carried out under an atmosphere of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. google.com The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate. The hydrogenation proceeds selectively to reduce the nitro group without affecting the ester, bromo, or methoxy (B1213986) functionalities under controlled conditions.

Metal-Acid Systems: A classic method for the reduction of aromatic nitro compounds involves the use of a metal in the presence of an acid. A common and effective system for this transformation is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). stackexchange.com This method is known for its chemoselectivity, often leaving other functional groups like esters intact. stackexchange.com Zinc (Zn) or iron (Fe) powder in the presence of an acid such as acetic acid or hydrochloric acid can also be employed for this reduction.

| Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Methyl 3-amino-5-bromo-6-methoxypicolinate |

| Metal-Acid Reduction | SnCl₂/HCl or Zn/HCl | Methyl 3-amino-5-bromo-6-methoxypicolinate |

Nucleophilic Displacement of the Nitro Group (if applicable)

The nitro group on an aromatic ring can, in some cases, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is highly activated by other electron-withdrawing groups. The pyridine ring itself is electron-deficient, and the presence of the nitro group further enhances this deficiency, making the ring susceptible to nucleophilic attack.

Reactions of the Bromo Substituent

The bromine atom at the C-5 position is a versatile handle for introducing a wide array of functionalities, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The pyridine ring of this compound is significantly electron-deficient. This is due to the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group at C-3, and the methyl ester at C-2. These features make the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. elsevierpure.comnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. elsevierpure.com For this substitution to occur, the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, is crucial for stabilizing this intermediate. nih.govreddit.com

In the case of this compound, the nitro group is meta to the bromo substituent. However, the combined deactivating effect of the nitro, ester, and pyridine nitrogen is sufficient to activate the C-5 position for nucleophilic attack. A variety of nucleophiles can displace the bromide ion, as illustrated in the following general scheme:

| Nucleophile (Nu:⁻) | Reagents/Conditions | Product |

| Alkoxides (RO⁻) | NaOR, heat | 5-alkoxy-6-methoxy-3-nitropicolinate |

| Thiolates (RS⁻) | NaSR, heat | 5-(alkylthio)-6-methoxy-3-nitropicolinate |

| Amines (R₂NH) | R₂NH, heat, possibly base | 5-(dialkylamino)-6-methoxy-3-nitropicolinate |

| Cyanide (CN⁻) | NaCN or KCN, DMSO, heat | Methyl 5-cyano-6-methoxy-3-nitropicolinate |

The reaction of the related compound, 5-bromo-2-chloro-3-nitropyridine (B118568), with sodium methoxide results in the selective displacement of the chloro group, demonstrating the high reactivity of such electron-poor pyridine systems towards nucleophiles. commonorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at C-5 serves as an excellent electrophilic partner in these transformations. acs.org

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron species, is widely used due to its mild conditions and the commercial availability of boronic acids and esters. researchgate.net The bromo group of this compound can be effectively coupled with various aryl, heteroaryl, alkenyl, or alkyl boronic acids in the presence of a palladium catalyst and a base. The presence of a nitro group on the aromatic halide is generally well-tolerated in Suzuki-Miyaura reactions. researchgate.net

The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. researchgate.netnih.gov Both methods offer broad substrate scope and functional group tolerance, allowing for the formation of diverse C-C bonds at the C-5 position. The Negishi coupling is particularly notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. researchgate.net

A summary of these potential cross-coupling reactions is presented below:

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Typical Product (R-group from partner) |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂, etc. | Na₂CO₃, K₃PO₄, etc. | Methyl 6-methoxy-3-nitro-5-R-picolinate |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Not required | Methyl 6-methoxy-3-nitro-5-R-picolinate |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | Not required | Methyl 6-methoxy-3-nitro-5-R-picolinate |

Metal-halogen exchange is a fundamental reaction that converts an organic halide into a highly reactive organometallic species. orgsyn.org This is most commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, typically at very low temperatures (-78 °C or below) to prevent side reactions. researchgate.netnih.gov

This reaction would convert this compound into its corresponding 5-lithio derivative. This potent nucleophile can then be trapped with a wide range of electrophiles to install new functional groups at the C-5 position.

However, the presence of the nitro and ester groups on the ring complicates this transformation, as organolithium reagents can potentially add to these functional groups. Therefore, careful selection of the organometallic reagent and strict control of reaction conditions are essential to achieve selective metal-halogen exchange over competing pathways. nih.gov Using magnesium-based reagents, such as in a Grignard exchange reaction (e.g., with i-PrMgCl), can sometimes offer better chemoselectivity. orgsyn.org

| Reagent | Intermediate | Electrophile (E⁺) | Final Product |

| n-BuLi, THF, -78°C | 5-Lithio derivative | H₂O | Methyl 6-methoxy-3-nitropicolinate |

| n-BuLi, THF, -78°C | 5-Lithio derivative | CO₂ then H⁺ | 6-Methoxy-2-(methoxycarbonyl)-5-nitropicolinic acid |

| n-BuLi, THF, -78°C | 5-Lithio derivative | R-CHO then H⁺ | Methyl 5-(hydroxy(R)methyl)-6-methoxy-3-nitropicolinate |

| i-PrMgCl | 5-Grignard derivative | DMF then H⁺ | Methyl 5-formyl-6-methoxy-3-nitropicolinate |

Modifications at the Methoxy Group

The methoxy group at the C-6 position can be cleaved to reveal a hydroxyl group, which can serve as a precursor for further functionalization. The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Given the electron-deficient nature of the pyridine ring, this ether linkage is susceptible to cleavage by various reagents.

One of the most effective and widely used reagents for this purpose is the Lewis acid boron tribromide (BBr₃). orgsyn.orgnih.govmdma.ch BBr₃ readily coordinates to the ether oxygen, facilitating a nucleophilic attack by the bromide ion on the methyl group to release methyl bromide and a borate (B1201080) intermediate, which is hydrolyzed upon aqueous workup to yield the corresponding pyridone. This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.com

Other reagents capable of demethylating aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) at high temperatures or nucleophilic reagents like lithium iodide (LiI) or pyridine hydrochloride. researchgate.netechemi.com The choice of reagent depends on the tolerance of other functional groups within the molecule.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring itself possesses a single unsubstituted position at C-4, which could theoretically be a site for further substitution reactions.

Electrophilic Aromatic Substitution: Pyridine is inherently electron-deficient and is often compared to nitrobenzene (B124822) in its reactivity towards electrophiles. This deactivation is caused by the electronegative nitrogen atom, which withdraws electron density from the ring. In acidic media, protonation of the nitrogen atom forms a pyridinium (B92312) ion, which is even more strongly deactivated. The presence of three additional electron-withdrawing groups (bromo, nitro, and methyl ester) on this compound renders the ring extremely unreactive towards electrophilic attack. The electron-donating methoxy group is insufficient to overcome this profound deactivation. Consequently, electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) at the C-4 position is considered highly improbable under standard conditions.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it highly activated for nucleophilic attack. Nucleophilic attack on pyridine occurs preferentially at the C-2, C-4, and C-6 positions, as the negative charge in the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atom. While the C-2 and C-6 positions are substituted, the C-4 position bears a hydrogen atom. In highly electron-deficient systems, it is possible for a strong nucleophile to displace a hydride ion (H⁻) in a process known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. acs.orgnih.gov Such reactions typically require a nucleophile with a leaving group at the α-position and a strong base. However, the most likely pathway for a nucleophile to react with this molecule remains the SNAr reaction at the C-5 position, displacing the much better leaving group, bromide, as discussed in section 4.3.1.

Derivatization Strategies for Analytical and Research Applications

This compound is a polysubstituted pyridine derivative featuring several reactive sites that can be strategically modified to create a diverse range of new compounds. These derivatization strategies are crucial for various research and analytical applications, including the development of new bioactive molecules, the synthesis of complex heterocyclic systems, and the preparation of standards for analytical studies. The primary functional groups available for transformation are the bromo substituent at the C5 position, the nitro group at the C3 position, and the methyl ester at the C2 position.

The strategic modification of this compound allows for the systematic exploration of chemical space around the pyridine core. For research purposes, this enables the synthesis of compound libraries for screening in drug discovery programs or for developing new materials. For analytical applications, derivatization can be employed to introduce specific functionalities that enhance detectability by certain analytical instruments (e.g., a fluorescent tag for HPLC analysis) or to create reference standards for the identification and quantification of related compounds.

Key derivatization strategies focus on the transformation of the bromo, nitro, and ester functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is one of the most powerful strategies for derivatizing this compound.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not widely published, the reactivity of closely related compounds provides a clear precedent. For instance, the Suzuki coupling of methyl 5-bromo-3-nitropicolinate with various aryl and heteroaryl boronic acids is a documented strategy for creating more complex pyridine derivatives. This approach is fundamental in medicinal chemistry for synthesizing potential drug candidates.

| Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| (4-Formylphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | Methyl 5-(4-formylphenyl)-3-nitropicolinate |

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | Methyl 5-(1-methyl-1H-pyrazol-4-yl)-3-nitropicolinate |

This table presents data based on the derivatization of the closely related analog, methyl 5-bromo-3-nitropicolinate, illustrating a common derivatization pathway for the bromo substituent.

Other Cross-Coupling Reactions: Beyond Suzuki coupling, other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines), and Stille (coupling with organostannanes) couplings represent viable, albeit less commonly documented for this specific substrate, strategies for derivatization. These reactions would yield derivatives with alkyne, amine, and various hydrocarbyl functionalities, respectively, significantly expanding the molecular diversity accessible from the parent compound for research applications.

Modification of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It is also a versatile functional group that can be transformed into other important functionalities.

Reduction to an Amino Group: The most common and significant transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. The resulting aminopyridine derivative is a key intermediate for numerous subsequent derivatizations. For example, the newly formed amino group can be:

Acylated to form amides.

Sulfonylated to form sulfonamides.

Diazotized and subsequently converted to other functional groups (e.g., -OH, -Cl, -F) via Sandmeyer-type reactions.

Used as a nucleophile in substitution reactions or as a building block for the synthesis of fused heterocyclic systems.

This transformation is particularly valuable in the synthesis of biologically active compounds, as the amino group can serve as a hydrogen bond donor or a site for further molecular elaboration.

Transformations of the Methyl Ester

The methyl ester group can be readily converted into other functional groups, which is a common strategy in the final stages of a synthetic sequence or for creating derivatives for specific applications.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting picolinic acid derivative can be used in analytical applications as a more water-soluble standard or can serve as a precursor for other derivatives in research.

Amidation: The ester can be converted directly to an amide by reaction with an amine (aminolysis), often at elevated temperatures, or more commonly, via a two-step process involving hydrolysis to the carboxylic acid followed by amide bond formation using standard coupling reagents (e.g., HATU, HOBt). This allows for the introduction of a wide variety of substituents (R-groups from the amine R-NH₂) and is a cornerstone of medicinal chemistry for creating compound libraries to probe structure-activity relationships.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are powerful computational tools used to investigate the properties of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations could provide fundamental insights into the structure and reactivity of Methyl 5-bromo-6-methoxy-3-nitropicolinate. DFT is often favored for its balance of computational cost and accuracy, while ab initio methods, being derived directly from theoretical principles without experimental data, can offer very high accuracy at a greater computational expense.

Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis would further explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds, such as the C-O bond of the methoxy (B1213986) group or the C-C bond connecting the ester group to the pyridine (B92270) ring. The relative energies of these conformers would be calculated to identify the most stable and populated conformations under various conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and presents the type of data that would be generated from a geometry optimization calculation.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Data not available |

| Bond Length | N-O (Nitro) | Data not available |

| Bond Angle | O-C-C (Ester) | Data not available |

| Dihedral Angle | C-C-O-C (Methoxy) | Data not available |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

Analysis of the electronic structure provides insights into the reactivity and electronic properties of a molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the spatial distribution and energy of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data This table illustrates the kind of data that would be obtained from an electronic structure analysis.

| Orbital | Energy (eV) | Contribution from Atomic Groups |

|---|---|---|

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | - |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

An MEP analysis of this compound would reveal the most electron-rich areas, likely around the oxygen atoms of the nitro, methoxy, and ester groups, and the nitrogen of the pyridine ring. Electron-deficient regions would also be identified, providing a comprehensive picture of the molecule's electrostatic landscape and how it might interact with other molecules.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an Infrared (IR) and Raman spectrum. These calculated frequencies correspond to specific molecular motions (stretching, bending) and can be compared with experimental spectra to confirm the molecule's structure. Similarly, UV-Vis absorption spectra, which are related to electronic transitions between orbitals, can be simulated to predict the wavelengths of maximum absorption. NMR chemical shifts can also be calculated to aid in the assignment of peaks in experimental NMR spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed view of processes such as conformational changes and intermolecular interactions.

Ligand-Solvent Interactions

MD simulations are particularly useful for studying how a solute molecule, such as this compound, interacts with its surrounding solvent molecules. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol), one can analyze the formation and dynamics of the solvation shell. Key aspects that would be investigated include the formation of hydrogen bonds between the solute and solvent, the average number of solvent molecules surrounding specific functional groups (coordination number), and the orientation of solvent molecules. This information is crucial for understanding the compound's solubility and its behavior in solution.

Flexibility and Rotational Barriers

The flexibility of this compound is primarily dictated by the rotation around its single bonds. Key rotatable bonds would include the C-C bond connecting the ester group to the pyridine ring, the C-O bonds of the methoxy and ester groups, and the C-N bond of the nitro group.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface associated with the rotation around these bonds. By systematically rotating a specific dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. The energy maxima on this profile correspond to the rotational barriers, providing insight into the conformational flexibility and the relative stability of different conformers.

Table 1: Estimated Rotational Barriers for Key Bonds in this compound

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) |

| Pyridine-COOCH₃ | Rotation of the methyl ester group | 5 - 10 |

| Pyridine-OCH₃ | Rotation of the methoxy group | 3 - 7 |

| Pyridine-NO₂ | Rotation of the nitro group | 6 - 12 |

Note: The values in this table are generalized estimations for similar functional groups and would require specific calculations for this compound for accuracy.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, potential reactions could include nucleophilic aromatic substitution of the bromine atom or reactions involving the nitro and ester groups.

To predict a reaction mechanism, computational chemists would model the interaction of the molecule with a reactant and map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction rate and feasibility. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used to find transition state structures.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biological Activity Relationship (QSBAR) Modeling (for mechanistic insights)

QSAR and QSBAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built on the principle that the activity of a molecule is a function of its physicochemical properties. researchgate.net

For a series of analogs of this compound, a QSAR/QSBAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activity, a predictive model can be developed. This model can then be used to understand the key structural features responsible for the observed activity and to design new, more potent compounds. researchgate.net

Docking and Molecular Modeling Studies for Target Interaction Analysis

If this compound is being investigated for a potential therapeutic application, molecular docking and modeling studies are essential for understanding its interaction with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The results of docking studies can provide valuable insights into the mechanism of action and can guide the optimization of the ligand's structure to improve its binding affinity and selectivity.

Mechanistic Insights into Biological and Pharmacological Relevance in Vitro and in Silico Studies

Exploration of Potential Biological Targets and Pathways

The chemical architecture of Methyl 5-Bromo-6-methoxy-3-nitropicolinate, featuring a nitropyridine scaffold, suggests several potential biological targets and pathways that are commonly modulated by this class of compounds. Research on related substituted pyridines and nitropyridines has revealed a range of activities, from enzyme inhibition to receptor modulation. nih.govresearchgate.net

Enzyme Inhibition Mechanism Studies

Substituted pyridine (B92270) and nitropyridine cores are prevalent in a variety of enzyme inhibitors. The electron-withdrawing nature of the nitro group and the specific positioning of the bromo and methoxy (B1213986) substituents can facilitate interactions with the active sites of various enzymes.

One of the most well-documented targets for compounds with structural similarities is DNA gyrase , an essential bacterial enzyme. targetmol.comdiscovery.csiro.au Novel bacterial topoisomerase inhibitors (NBTIs) often feature complex heterocyclic systems. For instance, studies on potent DNA gyrase inhibitors have highlighted the importance of halogen and methoxy substitutions. nih.gov The breakthrough of p-bromo and p-iodo phenyl derivatives demonstrated strong inhibitory activities against DNA gyrase from both S. aureus and E. coli. nih.gov The methoxy group, in particular, has been shown to influence the asymmetry of DNA, affecting the stacking interactions between the intercalator and base pairs. nih.gov While not a direct analogue, the presence of both bromo and methoxy groups in this compound suggests that DNA gyrase could be a plausible target for its potential antibacterial activity.

Other enzyme families that are frequently targeted by pyridine derivatives include:

Protein Kinases: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy, and pyridine-derived compounds have been designed as potent VEGFR-2 inhibitors. nih.govacs.org

Cytochrome P450 (CYP) Enzymes: Pyridine derivatives have been synthesized and evaluated as inhibitors of CYP1B1, an enzyme implicated in the bioactivation of procarcinogens. nih.gov

Cholinesterases: The rational design of pyridine derivatives has led to the development of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. researchgate.netacs.org

The following table summarizes the inhibitory activities of some representative pyridine derivatives against various enzymes, illustrating the potential of this chemical class.

| Compound Class | Target Enzyme | Key Structural Features | Representative IC₅₀ Values |

| Pyridine Diamines | Acetylcholinesterase (AChE) | Aromatic moieties separated by a diaminoalkyl flexible linker | Nanomolar range |

| Estrane-Pyridine Derivatives | Cytochrome P450 1B1 (CYP1B1) | Pyridinyl at C2 of the steroid nucleus | 0.011 µM |

| Pyridine-derived compounds | VEGFR-2 | Varied substitutions on the pyridine ring | 0.12 µM |

| Naphthyridine Derivatives | S. aureus DNA Gyrase | p-bromo phenyl group and a methoxy group | 0.007 µM |

Receptor Binding and Modulation Mechanisms

While enzyme inhibition is a prominent mechanism, substituted pyridines can also interact with various receptors. The specific substituents on the pyridine ring play a crucial role in determining the binding affinity and selectivity. For example, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a closely related compound, is noted for its potential to interact with biological targets where the methoxy group can form important hydrogen bond interactions, affecting binding affinity. The bromine atom in such compounds enhances lipophilicity, which can improve cell membrane permeability.

Structure-Biological Activity Relationship (SBAR) Elucidation

Identification of Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For pyridine derivatives, common pharmacophoric features include:

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and nitro groups can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The pyridine ring itself provides a hydrophobic surface for π-π stacking or hydrophobic interactions.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

In silico pharmacophore modeling is a powerful tool for identifying potential biological targets. mdpi.com A receptor-based pharmacophore model can be developed based on the active site of a known target, and then used to screen for compounds that fit the model.

Rational Design of Analogues with Modulated Activity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues. nih.gov For instance, in the development of pyridine-derived VEGFR-2 inhibitors, modifications to the substituent groups led to compounds with improved anticancer activity. nih.gov Similarly, in the design of cholinesterase inhibitors, varying the length of a linker between two aromatic moieties, one of which was a pyridine ring, significantly impacted inhibitory potency. researchgate.netacs.org

Based on the structure of this compound, several strategies for analogue design could be envisioned to modulate its activity:

Modification of the Ester Group: The methyl ester could be converted to other esters, amides, or carboxylic acids to alter solubility and potential interactions with target proteins.

Substitution at the Bromo Position: The bromine atom could be replaced with other halogens or different functional groups to probe the importance of halogen bonding and lipophilicity.

Variation of the Methoxy Group: The methoxy group could be altered to other alkoxy groups to fine-tune steric and electronic properties.

Reduction of the Nitro Group: The nitro group could be reduced to an amino group, which would drastically change the electronic properties and introduce a hydrogen bond donor, potentially leading to a different biological activity profile.

The following table illustrates how modifications to the substituents on a pyridine core can influence biological activity, based on general findings for this class of compounds.

| Substituent Modification | Potential Impact on Biological Activity |

| Bromo to Chloro/Fluoro | Altered halogen bonding strength and lipophilicity. |

| Methoxy to Ethoxy | Increased steric bulk and lipophilicity. |

| Nitro to Amino | Change from electron-withdrawing to electron-donating; introduction of a hydrogen bond donor. |

| Methyl Ester to Carboxylic Acid | Increased polarity and potential for ionic interactions. |

Cellular Pathway Modulation Studies (in vitro mechanistic analysis)

For example, nitropyrene, another nitro-containing aromatic compound, is known to be metabolized to reactive species that form DNA adducts, leading to cytotoxic and mutagenic effects. nih.gov It is plausible that this compound could undergo similar metabolic activation, potentially leading to effects on DNA integrity and cell cycle progression.

Furthermore, pyridine derivatives have been shown to induce apoptosis and modulate cell cycle progression in cancer cell lines. acs.org For instance, novel sulfonamide derivatives containing a pyridine moiety were found to cause cell cycle arrest at the G2/M phase and induce apoptosis. acs.org These effects are often linked to the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial and Antineoplastic Mechanism Exploration (in vitro models)

Research into the broader class of 3-nitropyridine (B142982) compounds provides significant insight into the potential antimicrobial and antineoplastic mechanisms of this compound.

The antimicrobial activity of various nitropyridine derivatives has been documented against a range of pathogens. mdpi.comnih.gov The primary mechanism is believed to stem from the bioactivation of the nitro group, as described in section 6.3.2. nih.govencyclopedia.pub Intracellular reduction of the nitro group produces toxic radical species that can induce cellular damage and cell death in microorganisms. nih.govencyclopedia.pub For example, certain nitropyridine-containing complexes have demonstrated notable activity against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as the fungus C. albicans. mdpi.com Additionally, some related compounds, like 4-nitropyridine-N-oxide, have been shown to inhibit bacterial quorum-sensing, a communication process critical for biofilm formation and pathogenicity. mdpi.comnih.gov

In the context of antineoplastic activity, a compelling mechanism has been identified for 3-nitropyridine analogues. nih.gov In vitro studies demonstrate that compounds with this scaffold can function as potent microtubule-targeting agents. nih.gov They act by inhibiting tubulin polymerization, with crystallographic evidence showing that they bind to the colchicine-site of tubulin. nih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells. nih.gov This mechanism has been observed across a broad range of human tumor cell lines, suggesting a universal mode of action for this class of compounds. nih.gov

Table 1: Summary of Potential Antineoplastic Mechanisms of 3-Nitropyridine Analogues This data is based on studies of 3-nitropyridine analogues and is presented to suggest potential mechanisms for this compound, for which specific data is not available.

| Mechanism Component | Description | Reference |

|---|---|---|

| Molecular Target | Tubulin | nih.gov |

| Binding Site | Colchicine-binding site at the α/β-tubulin interface | nih.gov |

| Cellular Effect | Inhibition of tubulin polymerization; disruption of mitotic spindle assembly | nih.gov |

| Cell Cycle Impact | Arrest in G2/M phase | nih.gov |

| Terminal Outcome | Induction of apoptosis | nih.gov |

Based on a comprehensive search of available literature, there is currently insufficient specific information on the chemical compound This compound to generate a detailed article covering its applications as a synthetic building block in the areas specified. The research findings required to thoroughly address the outlined sections—utilization in heterocyclic compound synthesis, its role in natural product synthesis, and its integration into advanced materials or coordination chemistry—are not present in the public domain search results for this specific molecule.

While the structural features of this compound suggest its potential as a versatile intermediate in organic synthesis, documented examples and detailed research findings pertaining to its direct application in the requested complex molecular architectures could not be retrieved. Information available is often for structurally related isomers or analogues, which falls outside the strict scope of the requested article.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline without resorting to speculation.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of picolinates and their derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. nih.govrsc.orgresearchgate.netgoogle.comresearchgate.net A primary challenge for future research is the development of greener synthetic methodologies. This includes the exploration of one-pot reactions, the use of environmentally benign solvents, and the implementation of catalytic systems that are both efficient and recyclable. nih.govrsc.orgresearchgate.net The goal is to create synthetic pathways that are not only higher in yield but also have a reduced environmental footprint.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic C-H Activation | Direct functionalization of C-H bonds to introduce substituents, avoiding pre-functionalized starting materials. | Reduces the number of synthetic steps, increases atom economy. |

| Flow Chemistry | Performing reactions in continuous flow reactors rather than batch production. | Improved reaction control, enhanced safety, potential for easier scale-up. |

| Biocatalysis | The use of enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, environmentally friendly. rsc.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Reduced reaction times, potential for improved yields. |

Deeper Mechanistic Understanding of Complex Reaction Pathways

The nitration of pyridine (B92270) rings is a complex process, with mechanisms that can vary depending on the specific reagents and conditions used. rsc.orgpsu.eduntnu.norsc.orgresearchgate.net A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of Methyl 5-Bromo-6-methoxy-3-nitropicolinate is crucial for optimizing reaction conditions and predicting the formation of byproducts. Future research should employ advanced analytical techniques, such as in-situ spectroscopy and kinetic studies, to elucidate these complex pathways. This deeper understanding will enable more precise control over the synthesis and functionalization of this and related compounds.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. nih.govresearchgate.netnih.govresearchgate.net The application of methods like Density Functional Theory (DFT) can provide insights into the electronic structure, stability, and potential reaction pathways of this compound. nih.govresearchgate.net Predictive modeling can be used to screen for potential biological activities, design more efficient synthetic routes, and understand the intricate details of reaction mechanisms at a molecular level. nih.gov This in-silico approach can significantly accelerate the research and development process by prioritizing the most promising experimental avenues.

Discovery of Novel Mechanistic Biological Activities and Targets

The presence of bromo, methoxy (B1213986), and nitro groups on a picolinate (B1231196) scaffold suggests that this compound may possess interesting biological properties. Nitro-containing compounds, for instance, are known to exhibit a wide range of bioactivities, including antimicrobial and antineoplastic effects. nih.gov Similarly, brominated compounds derived from marine organisms have shown diverse biological activities. researchgate.netnih.gov Future research should involve comprehensive biological screening of this compound and its derivatives against a wide array of cellular targets to identify any potential therapeutic applications. Understanding the structure-activity relationship will be key to designing more potent and selective analogs. researchgate.netnih.gov

Table 2: Potential Biological Activities for Investigation

| Activity | Rationale |

|---|---|

| Antimicrobial | The nitro group is a common feature in antimicrobial agents. nih.gov |

| Anticancer | Many pyridine derivatives exhibit cytotoxic activity against cancer cell lines. researchgate.netrsc.org |

| Enzyme Inhibition | The substituted picolinate structure could interact with the active sites of various enzymes. |

| Antiviral | Pyridine-based compounds have been investigated for their antiviral properties. researchgate.net |

Exploration of Stereochemical Control in Synthesis and its Impact on Biological Activity

While this compound itself is achiral, the introduction of chiral centers through subsequent reactions is a significant area for future exploration. The stereochemistry of a molecule can have a profound impact on its biological activity. wikipedia.org Developing synthetic methods that allow for the stereoselective synthesis of derivatives will be crucial. This will enable the investigation of how different stereoisomers interact with biological targets, potentially leading to the discovery of more potent and selective compounds.

Expansion to Prodrug Strategies (for research purposes, not clinical)

Prodrugs are inactive compounds that are converted into their active form within the body. wikipedia.orgnih.govresearchgate.net For research purposes, designing prodrugs of biologically active derivatives of this compound could be a valuable strategy. rsc.orgnih.gov This approach can be used to improve properties such as solubility or cell permeability, facilitating in-vitro and in-vivo studies. researchgate.net The ester group of the parent compound provides a convenient handle for the attachment of various promoieties that could be cleaved under specific physiological conditions.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC (>97% purity target) .

- Use recrystallization (ethanol/water) for intermediate purification .

Basic: How should researchers validate the structure of this compound?

Methodological Answer :

Employ a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at ~3.9 ppm, nitro group deshielding adjacent protons).

- IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹), nitro (1520 cm⁻¹), and C-Br (600 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ at m/z 305 (C₈H₆BrN₂O₅).

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3%).

Data Cross-Validation : Compare with analogs like 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9), where similar substituent effects are documented .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer :

The bromine (σ-inductive withdrawal) and nitro group (strong electron withdrawal) deactivate the pyridine ring, while methoxy (moderate electron donation via resonance) creates regioselective reactivity.

- Suzuki Coupling : Bromine at position 5 acts as a leaving group; coupling with aryl boronic acids (e.g., 5-Bromo-2-methoxyphenylboronic acid, CAS 89694-45-1) requires Pd catalysts (e.g., Pd(PPh₃)₄) in THF/Na₂CO₃ .

- Nucleophilic Substitution : Nitro groups enhance electrophilicity at adjacent positions, enabling displacement reactions with amines or thiols.

Q. Experimental Design :

- Use DFT calculations to predict reactive sites.

- Screen solvents (DMF vs. DMSO) for optimal coupling yields .

Advanced: What advanced techniques resolve low yields during scale-up synthesis?

Methodological Answer :

Common challenges include heat dissipation and byproduct accumulation. Solutions:

- Flow Chemistry : Improve temperature control and mixing for nitration/bromination steps.

- Inline Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Purification : Scale-compatible methods like centrifugal partition chromatography (CPC) or preparative HPLC .

Case Study :

Analogous brominated compounds (e.g., 2-Bromo-5-(trifluoromethyl)aniline, CAS 1072951-56-4) achieved 85% yield at 100g scale using CPC .

Basic: What safety protocols are critical for handling this compound?

Q. Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Spill Management : Neutralize with NaHCO₃/sand; avoid water to prevent hydrolysis .

Q. First Aid :

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Advanced: How can stability under varying pH/temperature be systematically assessed?

Methodological Answer :

Design a DOE (Design of Experiments) with variables:

- pH Range : 2–12 (adjust with HCl/NaOH).

- Temperature : 25°C, 40°C, 60°C.

- Analysis : Quantify degradation via HPLC-UV at 254 nm.

Q. Findings from Analogs :

- Brominated aromatics (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid, CAS 871126-17-9) show stability >6 months at pH 7 and 4°C .

Advanced: How to address contradictions in reported spectral data?

Q. Methodological Answer :

- Standardization : Acquire spectra under identical conditions (solvent, concentration, instrument).

- Collaborative Validation : Cross-reference with databases (e.g., SciFinder) or replicate published procedures.